molecular formula C19H28N2O3S B276329 Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

货号 B276329
分子量: 364.5 g/mol
InChI 键: XTUUSADQGCCLSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a novel small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has shown great potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

作用机制

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate targets several kinases involved in B-cell receptor signaling, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate blocks B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have potent anti-proliferative and pro-apoptotic effects in B-cell lymphoma cell lines. In addition, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit B-cell receptor signaling and downstream pathways, such as NF-κB and AKT signaling. Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

实验室实验的优点和局限性

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of B-cell receptor signaling and its favorable pharmacokinetic properties. However, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also has some limitations, such as its relatively low yield and the need for further optimization of its pharmacological properties.

未来方向

There are several future directions for the development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds. One direction is the optimization of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's pharmacological properties, such as its potency, selectivity, and pharmacokinetics. Another direction is the evaluation of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the identification of biomarkers for patient selection and monitoring of treatment response will be important for the clinical development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds.
In conclusion, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a novel small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has shown great potential in treating B-cell malignancies, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds will be important for the treatment of B-cell malignancies.

合成方法

The synthesis of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates are prepared from commercially available starting materials, and the coupling reaction is carried out using standard methods of organic synthesis. The yield of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is typically around 30-40%, and the purity is greater than 95%.

科学研究应用

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potent inhibition of B-cell receptor signaling and induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has demonstrated promising efficacy and safety profiles in patients with relapsed/refractory chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

属性

分子式

C19H28N2O3S

分子量

364.5 g/mol

IUPAC 名称

ethyl 4-methyl-2-[(2-piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H28N2O3S/c1-3-24-19(23)17-16-13(2)8-7-9-14(16)25-18(17)20-15(22)12-21-10-5-4-6-11-21/h13H,3-12H2,1-2H3,(H,20,22)

InChI 键

XTUUSADQGCCLSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCCC3

规范 SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。